Evidence Item 1: Orthogonal Protecting Group Strategy Enables Sequential Deprotection vs. Singly Protected Analogs
N-Cbz-3-piperidinecarboxylic acid t-butyl ester provides a fully orthogonal protection scheme, enabling sequential deprotection of the carboxylic acid and the piperidine nitrogen [1]. Singly protected analogs like N-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1) or N-Boc-piperidine-3-carboxylic acid t-butyl ester (CAS 130250-54-3) lack this orthogonality, forcing a specific reaction order that may not be compatible with all synthetic routes .
| Evidence Dimension | Number of Orthogonal Protecting Groups |
|---|---|
| Target Compound Data | 2 orthogonal protecting groups (Cbz on amine, t-butyl ester on acid) |
| Comparator Or Baseline | N-Cbz-piperidine-3-carboxylic acid (1 protecting group on amine) |
| Quantified Difference | 100% more orthogonal protecting groups |
| Conditions | Structural analysis; no specific assay conditions. |
Why This Matters
The dual orthogonal protection expands the range of viable synthetic routes, directly impacting process feasibility and downstream yield.
- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. View Source
